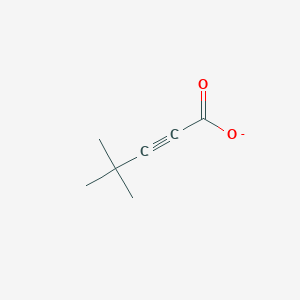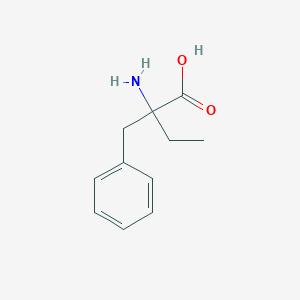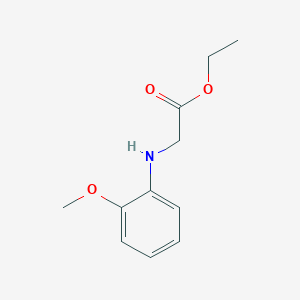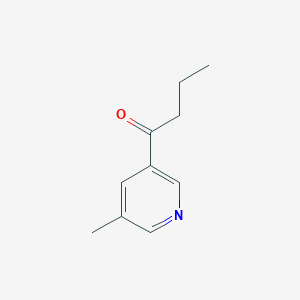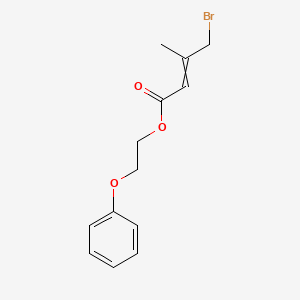![molecular formula C12H24OSi B8524077 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene](/img/structure/B8524077.png)
2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethylsilyl group, and a 4-methylpenta-1,3-dien-2-yloxy moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-methylpenta-1,3-dien-2-ol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: LiAlH4, ether, low temperature.
Substitution: Various nucleophiles, solvents like THF or DMF, and mild heating.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Compounds with replaced silyl groups.
Aplicaciones Científicas De Investigación
Chemistry: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .
Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various organosilicon compounds .
Mecanismo De Acción
The mechanism by which tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane exerts its effects involves the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is crucial in multi-step organic synthesis, allowing for selective reactions at other functional groups .
Comparación Con Compuestos Similares
- Tert-butyldimethyl(2-propynyloxy)silane
- Tert-butyldimethyl(tetradeca-2,3-dien-1-yloxy)silane
- Tert-butyldimethyl((4-methyltrideca-2,3-dien-1-yl)oxy)silane
Uniqueness: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene stands out due to its specific dienyl structure, which imparts unique reactivity and stability compared to other similar compounds. This makes it particularly useful in selective protection strategies in organic synthesis .
Propiedades
Fórmula molecular |
C12H24OSi |
|---|---|
Peso molecular |
212.40 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-methylpenta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H24OSi/c1-10(2)9-11(3)13-14(7,8)12(4,5)6/h9H,3H2,1-2,4-8H3 |
Clave InChI |
KZPAGNULEWGMPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=C)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


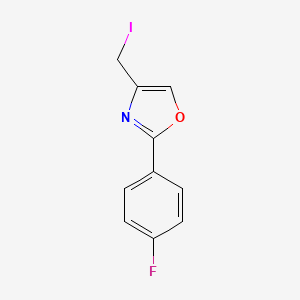
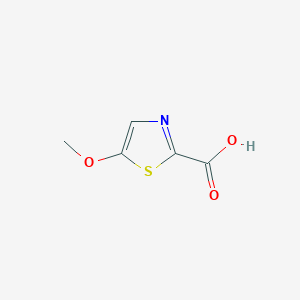
![N'-{4-[(4-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8524020.png)
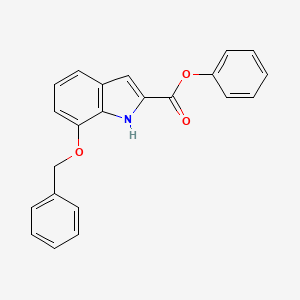
![benzyl N-[(4-hydroxyphenyl)methyl]carbamate](/img/structure/B8524043.png)
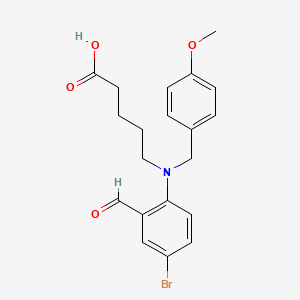
![1-(4-Hydroxy-4-[4-methoxyphenyl]piperidin-1-yl)ethanone](/img/structure/B8524059.png)
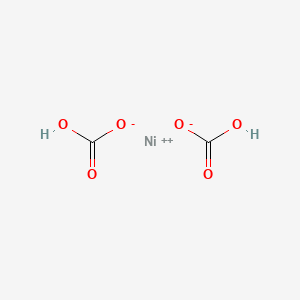
![1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8524072.png)
